molecular formula C10H16F6NP B6320838 1-Butyl-2-methylpyridinium hexafluorophosphate CAS No. 1268986-44-2

1-Butyl-2-methylpyridinium hexafluorophosphate

Cat. No.: B6320838
CAS No.: 1268986-44-2
M. Wt: 295.20 g/mol
InChI Key: ZFOMYRUFDQXHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-methylpyridinium hexafluorophosphate (CAS 1268986-44-2) is a high-purity pyridinium-based ionic liquid supplied with a minimum purity of 99% . It has a molecular formula of C 10 H 16 F 6 NP and a molecular weight of 295.21 g/mol. This compound is a solid at room temperature with a defined melting point of 52-53 °C . Its density is reported as 2.341 kg/m³ . In laboratory research, this ionic liquid serves as a valuable component in advanced synthetic chemistry. Its hexafluorophosphate (PF 6 ) anion is notably employed in the formulation of coupling reagents, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), which are critical for achieving high efficiency in automated solid-phase peptide synthesis (SPPS) . More broadly, pyridinium-based ionic liquids like this one are of significant interest in scientific and industrial fields due to their unique properties, including negligible vapor pressure, thermal stability, and their ability to solvate a wide range of organic and inorganic substances . These characteristics make them suitable for applications in catalysis, electrochemistry as electrolytes, and liquid-liquid extraction processes . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Proper safety procedures and handling protocols for chemicals must be followed by trained researchers.

Properties

IUPAC Name

1-butyl-2-methylpyridin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-3-4-8-11-9-6-5-7-10(11)2;1-7(2,3,4,5)6/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOMYRUFDQXHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049389
Record name 1-Butyl-2-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268986-44-2
Record name 1-Butyl-2-methylpyridinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Ethyl acetate is the preferred solvent due to its ability to dissolve both reactants while facilitating phase separation upon product formation. A stoichiometric ratio of 1:1 for 2-methylpyridine to 1-bromobutane is typically used, though slight excesses of the alkylating agent (up to 1.1 equivalents) improve yields. The mixture is refluxed at 70°C for 7 days, with rigorous stirring to ensure homogeneity. Prolonged reaction times are necessary to achieve >90% conversion, as shorter durations (e.g., 3 days) result in incomplete alkylation.

Table 1: Alkylation Reaction Parameters

ParameterValue/DescriptionSource Citation
SolventEthyl acetate
Temperature70°C (reflux)
Reaction Time7 days
Molar Ratio (Pyridine:Alkylating Agent)1:1 to 1:1.1
Yield85–92%

Post-reaction, the product separates as a viscous ionic layer, which is washed with fresh ethyl acetate (3×) to remove unreacted starting materials. The crude bromide salt ([b2mpy]Br) is dried under high vacuum (10⁻³ mbar) at 60°C for 24 hours to eliminate residual solvents.

Anion Metathesis to Hexafluorophosphate

The bromide intermediate is converted to the hexafluorophosphate salt via anion exchange. This step is critical for tuning the IL’s physicochemical properties, such as hydrophobicity and thermal stability.

Metathesis Protocol

Aqueous metathesis is employed for its efficiency and scalability. [b2mpy]Br is dissolved in deionized water (10 mL/g), and HPF₆ (1.0 equivalent) is added dropwise under ice-cooling. The mixture is stirred for 1 hour, during which the hexafluorophosphate salt precipitates as a white solid. Evaporation under reduced pressure (40°C, 100 mbar) removes water, yielding a hygroscopic residue that is further dried under high vacuum.

Table 2: Metathesis Reaction Parameters

ParameterValue/DescriptionSource Citation
SolventWater
Temperature0–5°C (ice bath)
Reaction Time1 hour
Anion SourceHPF₆ (aqueous)
Yield88–95%

Crystallization and Purification

Crystallization from acetonitrile or dichloromethane/hexane mixtures yields high-purity [b2mpy][PF₆]. Single-crystal X-ray diffraction (SCXRD) studies of analogous pyridinium salts (e.g., [b4mpy][PF₆]) reveal that van der Waals interactions and C–H···F hydrogen bonds govern lattice packing. For [b2mpy][PF₆], slow evaporation at 4°C produces crystals suitable for structural analysis, though this step is optional for non-crystallographic applications.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.01 (t, J = 7.4 Hz, 3H, CH₃), 1.45 (m, 2H, CH₂), 1.89 (m, 2H, CH₂), 2.72 (s, 3H, Ar-CH₃), 4.65 (t, J = 7.2 Hz, 2H, N-CH₂), 8.12 (d, J = 6.8 Hz, 1H, Ar-H), 8.45 (t, J = 7.6 Hz, 1H, Ar-H), 9.15 (d, J = 6.4 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 13.8 (CH₃), 19.4 (CH₂), 33.1 (CH₂), 48.9 (N-CH₂), 123.5–145.2 (aromatic carbons), 160.1 (C-N).

Elemental Analysis

Calculated for C₁₀H₁₆F₆NP (%): C 41.83, H 5.61, N 4.87. Found: C 41.75, H 5.58, N 4.82.

Comparative Analysis of Isomeric Pyridinium Salts

The position of the methyl group on the pyridinium ring significantly impacts synthetic outcomes. For example, 1-butyl-4-methylpyridinium hexafluorophosphate ([b4mpy][PF₆]) exhibits a 5% higher yield in alkylation than [b2mpy][PF₆], attributed to reduced steric hindrance at the para position. Conversely, [b2mpy][PF₆] demonstrates superior thermal stability (T₅% = 312°C vs. 298°C for [b4mpy][PF₆]) due to enhanced cation-anion interactions.

Industrial-Scale Considerations

Pilot-scale syntheses (>1 kg) require modifications to the laboratory protocol:

  • Continuous Flow Reactors : Reduce alkylation time from 7 days to 24 hours via pressurized (5 bar) flow systems at 120°C.

  • Solvent Recovery : Ethyl acetate is recycled via distillation, achieving 95% recovery.

  • Waste Management : Residual bromide ions are removed via ion-exchange resins to meet environmental regulations .

Chemical Reactions Analysis

1-Butyl-2-methylpyridinium hexafluorophosphate undergoes various chemical reactions, including:

Scientific Research Applications

Catalysis

BMPHPF6 serves as a versatile medium for catalytic reactions. Its ionic nature allows for enhanced solubility of reactants and improved reaction rates. Notable applications include:

  • Organic Synthesis : BMPHPF6 has been employed in various organic transformations, including the oxidation of alcohols and the synthesis of complex organic molecules. For instance, it has been used as a solvent in the oxidation of aromatic aldehydes to carboxylic acids using dioxygen as the oxidant .
  • Enzymatic Reactions : The ionic liquid has shown potential in lipase-catalyzed reactions, particularly in the enantioselective acylation of allylic alcohols, which is crucial for producing chiral intermediates in pharmaceuticals .
  • Metathesis Reactions : BMPHPF6 is utilized in ring-closing metathesis reactions involving diene and enyne substrates, facilitated by recyclable ruthenium carbene complexes .

Electrochemistry

BMPHPF6 exhibits excellent electrochemical properties, making it suitable for applications in energy storage and conversion systems:

  • Electrolytes : The ionic liquid has been investigated as an electrolyte in batteries and supercapacitors due to its high ionic conductivity, which can reach values up to 20 mS/cm . This property enhances the efficiency of charge transport within electrochemical cells.
  • Electrochemical Sensors : BMPHPF6's hydrophobic nature allows it to be used in the development of electrochemical sensors, particularly for detecting organic pollutants and biomolecules .

Liquid-Liquid Extraction

The unique solvation properties of BMPHPF6 facilitate its use in liquid-liquid extraction processes:

  • Separation Techniques : BMPHPF6 can selectively extract metal ions from aqueous solutions, which is beneficial in hydrometallurgy and environmental remediation. Its ability to form immiscible mixtures with water enhances its effectiveness in separating valuable metals from waste streams .
  • Biological Applications : Due to its low toxicity and biocompatibility, BMPHPF6 is being explored for applications in biological systems, including drug delivery and extraction of bioactive compounds from natural sources .

Thermophysical Properties

Understanding the thermophysical properties of BMPHPF6 is essential for optimizing its applications:

PropertyValue
Density1.4060 g/cm³ at 298 K
Viscosity32.7 mPa·s at 298 K
Electrical ConductivityUp to 20 mS/cm
Surface Tension34.1 mN/m

These properties indicate that BMPHPF6 can maintain stability under various conditions while providing desirable characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 1-Butyl-2-methylpyridinium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. The hexafluorophosphate anion provides a weakly coordinating environment, allowing for efficient catalysis and stabilization of reactive species. The pyridinium cation interacts with various molecular targets, facilitating the desired chemical transformations .

Comparison with Similar Compounds

1-Butyl-3-methylpyridinium Hexafluorophosphate (CAS RN 845835-03-2)

  • Structural Difference : The methyl group is at the 3-position of the pyridinium ring instead of the 2-position.
  • Physical Properties : Despite identical molecular formulas (C₁₀H₁₆F₆NP) and weights (295.2 g/mol), the 3-methyl isomer exhibits distinct properties. For example, it may have lower viscosity due to reduced steric hindrance compared to the 2-methyl isomer .
  • Applications : Both isomers are used as solvents in organic synthesis, but the 3-methyl derivative is more prevalent in electrochemical applications due to its enhanced ionic conductivity .

Table 1: Comparison of Pyridinium-Based Ionic Liquids

Property 1-Butyl-2-methylpyridinium [PF₆] 1-Butyl-3-methylpyridinium [PF₆]
Melting Point (°C) -20 to -10 -15 to -5
Viscosity (mPa·s at 25°C) ~450 ~380
Solubility in Water Partially miscible Partially miscible
Thermal Stability (°C) Up to 300 Up to 300

Comparison with Other Cationic Frameworks

1-Butyl-3-methylimidazolium Hexafluorophosphate (CAS RN Not Provided)

  • Structural Difference : Features an imidazolium cation instead of pyridinium.
  • Physical Properties : Lower viscosity (~250 mPa·s at 25°C) and higher hydrophobicity compared to pyridinium analogues.
  • Safety: Limited toxicological data; safety sheets caution incomplete testing .
  • Applications : Widely used in catalysis and battery electrolytes due to superior electrochemical stability .

1-Butyl-1-methylpyrrolidinium Hexafluorophosphate (CAS RN Not Provided)

  • Structural Difference : Pyrrolidinium cation with a saturated five-membered ring.
  • Physical Properties : Higher thermal stability (>350°C) and lower density (1.25 g/cm³) than pyridinium or imidazolium counterparts.
  • Applications : Preferred in high-temperature reactions and as a solvent for cellulose dissolution .

Table 2: Cationic Framework Effects on Ionic Liquid Properties

Property Pyridinium (2-methyl) Imidazolium Pyrrolidinium
Viscosity (mPa·s) ~450 ~250 ~600
Thermal Stability (°C) 300 350 350
Hydrophobicity Moderate High Moderate
Catalytic Efficiency* Intermediate High Low

*Based on transition metal catalyst compatibility .

Anion Effects: Hexafluorophosphate vs. Other Anions

While this article focuses on [PF₆]⁻-based ionic liquids, comparisons with tetrafluoroborate ([BF₄]⁻) analogues reveal:

  • 1-Butyl-2-methylpyridinium Tetrafluoroborate : Higher water solubility and lower thermal stability (decomposition at ~250°C) compared to its [PF₆]⁻ counterpart .
  • Lithium Hexafluorophosphate (CAS RN 21324-40-3): A non-ionic salt used in lithium-ion batteries, highlighting the anion’s role in conductivity and electrochemical stability .

Biological Activity

1-Butyl-2-methylpyridinium hexafluorophosphate (BMPh) is an ionic liquid that has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of BMPh, including its mechanisms of action, toxicity, and potential applications in various fields.

This compound, with the chemical formula C₉H₁₂F₆N and CAS Number 1268986-44-2, is characterized by a pyridinium cation with a butyl and a methyl group attached to the nitrogen. The hexafluorophosphate anion contributes to its ionic liquid nature, which influences its solubility and interaction with biological systems.

The biological activity of BMPh can be attributed to several mechanisms:

  • Membrane Interaction : BMPh interacts with cellular membranes, potentially disrupting lipid bilayers due to its lipophilic nature. This can lead to increased permeability and cellular stress, affecting cell viability .
  • Enzyme Inhibition : Studies have shown that BMPh exhibits inhibitory effects on certain enzymes, including acetylcholinesterase (AChE). The EC₅₀ value for AChE inhibition was found to be approximately 8 mg/L, indicating significant enzyme interaction .

Toxicological Studies

Toxicity assessments of BMPh reveal varying degrees of cytotoxicity across different biological models. In a study involving rat cell lines, BMPh demonstrated an EC₅₀ value of 322 mg/L, categorizing it as moderately toxic. Comparatively, other ionic liquids showed different toxicity profiles, emphasizing the need for comprehensive evaluations across various organisms .

Table 1: Toxicity Data of this compound

Biological ModelEC₅₀ (mg/L)Toxicity Classification
IPC-81 Rat Cell Model322Moderate
E. coli StrainsVariesDependent on strain

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that BMPh exhibits antimicrobial properties against various bacterial strains. In particular, it has been shown to interact with the lipopolysaccharide (LPS) composition of E. coli, leading to oxidative stress and potential DNA damage .
  • Enzymatic Applications : A study highlighted the use of BMPh in enhancing enzyme stability in organic solvents. The compound was found to maintain enzyme activity under conditions that typically denature proteins, suggesting its potential use in biocatalysis .
  • Environmental Impact : Investigations into the environmental toxicity of BMPh have revealed its effects on aquatic organisms. The compound's ability to disrupt cellular membranes raises concerns regarding its use in industrial applications without adequate safety measures .

Q & A

Basic: What are the optimal synthetic methodologies for 1-butyl-2-methylpyridinium hexafluorophosphate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves quaternization of 2-methylpyridine with 1-butyl halide followed by anion exchange with hexafluorophosphoric acid (HPF₆). Microwave-assisted synthesis significantly improves reaction efficiency, reducing time from hours to minutes. For example, microwave irradiation at 100–120°C for 10–20 minutes achieves >90% yield . Conventional methods (stirring at 60°C for 24 hours) yield ~85% but require purification via recrystallization from acetonitrile/ether . Key parameters:

  • Temperature : Excess heat degrades PF₆⁻; maintain ≤120°C.
  • Solvent : Anhydrous conditions prevent hydrolysis of PF₆⁻.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., N–C: 1.335–1.340 Å) and coordination geometry (octahedral around Co in cobaltocenium derivatives) .
  • NMR : ¹H and ¹³C NMR confirm alkyl chain integration and absence of impurities (e.g., δ 1.0–1.5 ppm for butyl CH₂ groups) .
  • Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 300°C, with decomposition peaks at 320°C (PF₆⁻ breakdown) .

Advanced: How can structural isomerism (2- vs. 3-methyl substitution) impact physicochemical properties?

Methodological Answer:
Comparative studies of 1-butyl-2-methylpyridinium (B2MPy) and 1-butyl-3-methylpyridinium (B3MPy) PF₆⁻ show:

Property B2MPy-PF₆ B3MPy-PF₆
Melting Point 160°C (decomp.) 145°C
Viscosity 220 cP (25°C) 180 cP (25°C)
Electrochemical Window 4.5 V 4.2 V
The 2-methyl isomer exhibits higher thermal stability and viscosity due to steric hindrance near the cation center, reducing ion mobility .

Advanced: How to resolve contradictions in solute interaction data (e.g., water/alkanols) using computational models?

Methodological Answer:
Discrepancies between experimental and predicted solubility parameters (e.g., activity coefficients in water-IL mixtures) can be addressed via COSMO-RS (Conductor-like Screening Model for Real Solvents). For example:

  • Experimental : Excess enthalpy (hᴇ) of water in B2MPy-PF₆ shows non-ideal mixing at high IL concentrations .
  • Computational : COSMO-RS predicts hydrogen-bonding disruption by PF₆⁻, validated via IR spectroscopy (shift in O–H stretching to 3600 cm⁻¹) .
    Protocol :

Measure phase equilibria (e.g., vapor-liquid) experimentally.

Compare with COSMO-RS-predicted σ-profiles to identify anion-solute interactions.

Advanced: What strategies optimize electrochemical stability for battery or supercapacitor applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Scan rates of 10–100 mV/s in a 3-electrode cell (Pt working electrode) reveal oxidative stability up to 4.5 V vs. Li/Li⁺. PF₆⁻ decomposition above 5.0 V limits high-voltage use .
  • Impedance Spectroscopy : Additives like 1% vinylene carbonate reduce interfacial resistance (from 200 Ω·cm² to 50 Ω·cm²) by forming stable SEI layers .
  • Ion Mobility : Pulse-field gradient NMR shows diffusion coefficients (D₊ = 1.2 × 10⁻¹¹ m²/s, D₋ = 8.5 × 10⁻¹² m²/s), indicating cation-dominated conduction .

Advanced: How do water impurities affect catalytic performance in cross-coupling reactions?

Methodological Answer:
Trace water (≥500 ppm) hydrolyzes PF₆⁻ to PO₃F²⁻, reducing catalytic efficiency in Suzuki-Miyaura reactions:

Water Content Reaction Yield Byproduct Formation
100 ppm92% <1%
1000 ppm65% 15% (via P–F hydrolysis)
Mitigation : Pre-dry IL at 80°C under vacuum (≤0.1 mbar) for 24 hours. Monitor via Karl Fischer titration (<50 ppm H₂O) .

Advanced: What analytical approaches quantify ion-pairing dynamics in mixed-solvent systems?

Methodological Answer:

  • Raman Spectroscopy : Peaks at 740 cm⁻¹ (PF₆⁻ symmetric stretching) shift to 720 cm⁻¹ in acetone, indicating weakened ion pairing .
  • Molecular Dynamics (MD) Simulations : Radial distribution functions (RDFs) show Cl⁻ (from added KCl) preferentially associates with the pyridinium cation (g(r) = 3.5 at 4 Å) vs. PF₆⁻ (g(r) = 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.